Bienvenue dans la boutique en ligne BenchChem!

Ethyl 5-acetyl-2-[(3-chloroquinoxalin-2-yl)amino]-4-methylthiophene-3-carboxylate

Kinase inhibitor design Structure–activity relationship Medicinal chemistry

Ethyl 5-acetyl-2-[(3-chloroquinoxalin-2-yl)amino]-4-methylthiophene-3-carboxylate (CAS 747411-57-0) is a heterocyclic small molecule (MF: C₁₈H₁₆ClN₃O₃S; MW: 389.86) belonging to the quinoxaline–thiophene hybrid class. It features a 3-chloroquinoxalin-2-yl moiety linked via an amino bridge to a tetrasubstituted thiophene bearing acetyl (C5), methyl (C4), and ethyl carboxylate (C3) substituents.

Molecular Formula C18H16ClN3O3S
Molecular Weight 389.85
CAS No. 747411-57-0
Cat. No. B2673099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-acetyl-2-[(3-chloroquinoxalin-2-yl)amino]-4-methylthiophene-3-carboxylate
CAS747411-57-0
Molecular FormulaC18H16ClN3O3S
Molecular Weight389.85
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C(=O)C)NC2=NC3=CC=CC=C3N=C2Cl
InChIInChI=1S/C18H16ClN3O3S/c1-4-25-18(24)13-9(2)14(10(3)23)26-17(13)22-16-15(19)20-11-7-5-6-8-12(11)21-16/h5-8H,4H2,1-3H3,(H,21,22)
InChIKeyMOECWMHKSICLRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-acetyl-2-[(3-chloroquinoxalin-2-yl)amino]-4-methylthiophene-3-carboxylate (CAS 747411-57-0): Procurement-Grade Overview for Scientific Selection


Ethyl 5-acetyl-2-[(3-chloroquinoxalin-2-yl)amino]-4-methylthiophene-3-carboxylate (CAS 747411-57-0) is a heterocyclic small molecule (MF: C₁₈H₁₆ClN₃O₃S; MW: 389.86) belonging to the quinoxaline–thiophene hybrid class . It features a 3-chloroquinoxalin-2-yl moiety linked via an amino bridge to a tetrasubstituted thiophene bearing acetyl (C5), methyl (C4), and ethyl carboxylate (C3) substituents . This scaffold incorporates structural elements associated with kinase inhibition and anticancer activity in quinoxaline-derived chemotypes, while its specific 5-acetyl-4-methyl-3-ethoxycarbonyl thiophene substitution pattern represents a unique topology not replicated in close-in analogs bearing dimethyl, phenyl, or sulfonamide alternatives .

Why In-Class Quinoxaline–Thiophene Hybrids Cannot Substitute for CAS 747411-57-0 Without Quantitative Validation


Quinoxaline–thiophene derivatives exhibit substantial variation in biological target engagement, potency, and selectivity based on thiophene substituent identity and position . The target compound's 5-acetyl group introduces a hydrogen-bond acceptor and potential electrophilic site absent in 4,5-dimethyl analogs; its 4-methyl group constrains thiophene ring conformation differently than 4-(4-chlorophenyl) variants; and the amino bridge (as opposed to sulfonamide in chloroquinoxaline sulfonamide) alters both electronic character and metabolic liability . In quinoxaline-based kinase inhibitor programs, even conservative changes at the thiophene 4- and 5-positions have driven order-of-magnitude shifts in IC₅₀ values . Consequently, generic substitution without matched-pair experimental data risks discarding the specific pharmacophore geometry that may be critical for a given screening campaign or structure–activity relationship (SAR) investigation.

Quantitative Differentiation Evidence for Ethyl 5-acetyl-2-[(3-chloroquinoxalin-2-yl)amino]-4-methylthiophene-3-carboxylate (747411-57-0) Against Closest Analogs


Structural Topology Differentiation: 5-Acetyl vs. 4,5-Dimethyl Thiophene Substitution

The target compound's 5-acetyl group provides a hydrogen-bond acceptor (C=O) and potential reversible covalent warhead not present in its closest commercially available analog, ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate, which bears two electron-donating methyl groups . In quinoxaline–thiophene kinase inhibitor SAR, replacing a methyl with an acetyl at the thiophene 5-position has been associated with altered ATP-binding site interactions and enhanced antiproliferative activity in related chemotypes . While matched-pair IC₅₀ data for these two exact compounds are not publicly available, class-level inference from quinoxaline-based VEGFR-2 inhibitors demonstrates that substituent electronic character at thiophene positions 4 and 5 modulates inhibitory potency by factors of 2- to 50-fold .

Kinase inhibitor design Structure–activity relationship Medicinal chemistry

Thiophene 4-Position Differentiation: 4-Methyl vs. 4-(4-Chlorophenyl) Substitution

The target compound (MW 389.86) contains a compact 4-methyl group (15 Da) on the thiophene ring, whereas the commercially available analog ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate (CAS 744230-47-5, MW 444.33) carries a bulkier 4-chlorophenyl substituent (net difference: +54.47 Da) . In fragment-based and lead-like screening paradigms, the smaller 4-methyl substituent may confer higher ligand efficiency (LE) and more favorable physicochemical properties (e.g., lower logP, higher aqueous solubility) compared to the 4-chlorophenyl variant . The 4-chlorophenyl analog's extra aromatic ring adds rotatable bonds and potential π-stacking interactions that may be beneficial for certain targets but detrimental for others, particularly those with sterically constrained binding pockets .

Ligand efficiency Molecular weight optimization Drug-likeness

Linker Chemistry Differentiation: Amino Bridge vs. Sulfonamide Linkage to Thiophene

The target compound employs a direct amino (–NH–) bridge between the chloroquinoxaline and thiophene rings, in contrast to the sulfonamide (–SO₂NH–) linkage found in chloroquinoxaline sulfonamide (CQS) . The amino linkage is less electron-withdrawing than sulfonamide, resulting in different electron density distribution across the quinoxaline–thiophene system and altered hydrogen-bonding geometry . CQS was advanced to clinical trials as an antitumor agent targeting topoisomerase II and later evaluated as an RBM39 molecular glue degrader, but was discontinued due to limited efficacy and toxicity . The amino-bridged scaffold avoids the metabolic liabilities associated with sulfonamide cleavage while preserving the quinoxaline–thiophene core for target engagement .

Kinase selectivity Metabolic stability Pharmacophore diversity

Vendor-Grade Purity and Quality Assurance Differentiation for Reproducible Screening

Commercially available purity specifications for CAS 747411-57-0 range from ≥97% (MolCore, NLT 97%, ISO-certified manufacturing) to 98% (Leyan, Cat. No. 1369554; Moldb, Cat. No. M183804) . Santa Cruz Biotechnology offers the compound (sc-353518) at research-grade with lot-specific Certificate of Analysis including water content . In contrast, the dimethyl analog and 4-chlorophenyl analog are primarily sourced from vendors without publicly verifiable batch-level quality certifications . For high-throughput screening (HTS) and SAR campaigns, the 1–3% purity differential and availability of lot-specific analytical data can be decisive for data reproducibility, particularly when testing at single-digit micromolar concentrations where impurities may confound activity readouts.

Research chemical procurement Purity specification Quality assurance

Quinoxaline–Thiophene Class-Level Biological Activity Context and Screening Utility

Quinoxaline–thiophene hybrids as a class have demonstrated potent kinase inhibitory activity, with representative compounds achieving IC₅₀ values in the low nanomolar range: 2,3-di(thiophen-2-yl)benzo[g]quinoxaline-7-carboxylic acid inhibited SRPK-1 kinase with IC₅₀ = 0.04 µM, while quinoxaline-based VEGFR-2 inhibitors have shown IC₅₀ values ranging from 17.39 to 123.85 nM across multiple chemotypes . The target compound's chloroquinoxaline–amino–thiophene scaffold maps onto the core pharmacophore of these active chemotypes, with the 5-acetyl group offering an additional vector for target engagement not explored in published quinoxaline–thiophene SAR series . Triazoloquinoxaline-based DNA intercalators and Topo II inhibitors have also demonstrated antiproliferative activity against HCT116, HepG2, and MCF-7 cancer cell lines, indicating multiple potential mechanisms accessible to this scaffold family .

Kinase inhibition Anticancer screening VEGFR-2 SRPK-1

Optimal Procurement and Deployment Scenarios for Ethyl 5-acetyl-2-[(3-chloroquinoxalin-2-yl)amino]-4-methylthiophene-3-carboxylate (747411-57-0)


Kinase Inhibitor Screening Libraries Requiring Novel Quinoxaline–Thiophene Chemotypes

The compound's 3-chloroquinoxaline–amino–thiophene core maps onto validated kinase inhibitor pharmacophores, with class-level evidence supporting activity against SRPK-1 (IC₅₀ 0.04 µM for related chemotypes) and VEGFR-2 (IC₅₀ range 17–124 nM) . Its 5-acetyl group offers a unique hydrogen-bonding vector absent in dimethyl or des-acetyl analogs, potentially enabling selective engagement of kinases with complementary residues in the solvent-exposed or hinge region . Deploy this compound in broad-panel kinase selectivity screens (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to establish its target profile and selectivity fingerprint relative to reference quinoxaline inhibitors.

Anticancer Phenotypic Screening Against Solid Tumor Cell Line Panels

Quinoxaline derivatives have demonstrated antiproliferative activity against HCT116 (colon), HepG2 (liver), and MCF-7 (breast) cancer cell lines in published studies, with structurally related compounds inducing apoptosis via caspase activation and cell cycle arrest . The target compound's unique 5-acetyl-4-methyl substitution pattern differentiates it from previously tested quinoxaline–thiophene analogs, offering an opportunity to identify novel structure–activity relationships in anticancer phenotypic screening . Use in dose–response viability assays (e.g., CellTiter-Glo, MTT) at 0.1–100 µM alongside doxorubicin as a reference control.

Structure–Activity Relationship (SAR) Expansion Around the Thiophene 5-Position

The target compound provides a critical SAR probe for elucidating the electronic and steric requirements at the thiophene 5-position within the quinoxaline–amino–thiophene scaffold . Unlike dimethyl analogs (hydrophobic only) and des-acetyl analogs (hydrogen only), the 5-acetyl group enables systematic evaluation of hydrogen-bond acceptor effects, dipole moment modulation, and potential reversible covalent interactions . The high commercial purity (≥97–98%) supports reliable SAR conclusions without impurity interference . Pair with the 4,5-dimethyl analog and 4-(4-chlorophenyl) analog in matched molecular pair analysis to deconvolute substituent contributions to activity and selectivity.

Chloroquinoxaline Reactivity and Derivatization Platform for Parallel Synthesis

The 3-chloro substituent on the quinoxaline ring serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (Sonogashira, Suzuki, Heck) as established in the chloroquinoxaline literature . This enables the target compound to function not only as a screening candidate but also as a late-stage diversification intermediate for generating focused libraries of analogs with modified quinoxaline substitution . The stability of the ethyl ester, acetyl, and amino linker under standard coupling conditions supports parallel synthesis workflows. Utilize in palladium-catalyzed diversification campaigns to explore C3-aryl, C3-alkynyl, and C3-amino quinoxaline variants.

Quote Request

Request a Quote for Ethyl 5-acetyl-2-[(3-chloroquinoxalin-2-yl)amino]-4-methylthiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.